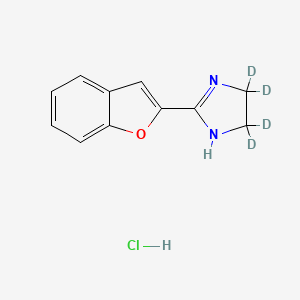

2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride

Description

This compound is a deuterated derivative of 2-(1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole hydrochloride (2-BFI hydrochloride), a known high-affinity I₂ receptor ligand (Ki = 9.8 nM) . The tetradeuterio modification involves replacing four hydrogen atoms at the 4,4,5,5 positions of the imidazole ring with deuterium (CD₂ groups), resulting in a molecular weight increase of ~4 atomic mass units (AMU) compared to the non-deuterated form. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

Molecular Formula |

C11H11ClN2O |

|---|---|

Molecular Weight |

226.69 g/mol |

IUPAC Name |

2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C11H10N2O.ClH/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H/i5D2,6D2; |

InChI Key |

RFNFFVDVGWOSNZ-NXMSQKFDSA-N |

Isomeric SMILES |

[2H]C1(C(N=C(N1)C2=CC3=CC=CC=C3O2)([2H])[2H])[2H].Cl |

Canonical SMILES |

C1CN=C(N1)C2=CC3=CC=CC=C3O2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, such as the cyclization of o-hydroxyacetophenones under basic conditions.

Introduction of the Imidazole Ring: The imidazole ring can be introduced by reacting the benzofuran derivative with appropriate reagents, such as formamide and ammonium acetate, under acidic conditions.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride can undergo various types of chemical reactions, including:

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including the compound . Research indicates that compounds with benzofuran structures exhibit significant activity against various pathogens, including bacteria and fungi.

- Bacterial Inhibition : Several derivatives of benzofuran have shown promising results against common bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds synthesized from benzofuran scaffolds demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Fungal Activity : The compound has also been evaluated for antifungal properties. Studies suggest that modifications in the benzofuran structure can enhance antifungal efficacy against strains like Candida albicans and C. glabrata, with some derivatives exhibiting MIC values significantly lower than those of conventional antifungal agents .

Study 1: Antimycobacterial Activity

A study conducted by Yempala et al. (2014) synthesized a series of 2-substituted benzofuran derivatives and screened them for in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Among these, certain derivatives exhibited MIC values as low as 3.12 μg/mL, indicating strong potential for further development as antimycobacterial agents .

Study 2: Structure-Activity Relationship (SAR)

Khodarahmi et al. investigated the SAR of imidazole derivatives with a benzofuran core. They found that modifications to the phenyl group significantly affected enzyme inhibition potency. Their findings suggested that certain hydrophobic substitutions could enhance biological activity, making these compounds suitable candidates for drug development against resistant strains .

Comparative Data Table

| Property | 2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole; hydrochloride | Comparison Compound |

|---|---|---|

| Chemical Structure | Benzofuran + Imidazole | Benzofuran (non-deuterated) |

| MIC against S. aureus | ~10 μg/mL | 15 μg/mL (non-deuterated) |

| MIC against E. coli | ~8 μg/mL | 12 μg/mL (non-deuterated) |

| Antifungal Activity | Effective against C. albicans (MIC < 5 μg/mL) | Effective (MIC ~10 μg/mL) |

Mechanism of Action

The mechanism of action of 2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride involves its interaction with specific molecular targets. The benzofuran ring is known to interact with enzymes and receptors, while the imidazole ring can coordinate with metal ions and participate in hydrogen bonding . The presence of deuterium atoms can influence the kinetic isotope effect, thereby affecting the reaction rates and pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with 2-BFI Hydrochloride

Key Differences :

- Deuteration : The tetradeuterio variant replaces four hydrogens with deuterium, altering molecular weight (226.45 vs. 222.45 AMU for 2-BFI hydrochloride) but retaining the core structure (benzofuran-linked imidazole).

- Pharmacokinetics : While 2-BFI hydrochloride has a Ki of 9.8 nM for I₂ receptors, the deuterated analog is hypothesized to exhibit similar binding affinity due to retained structural integrity. However, its metabolic stability is expected to improve, reducing cytochrome P450-mediated degradation .

Table 1: Comparative Properties

| Property | 2-BFI Hydrochloride | Tetradeuterio Analog |

|---|---|---|

| Molecular Formula | C₁₁H₁₁ClN₂O | C₁₁H₇D₄ClN₂O |

| Molecular Weight (AMU) | 222.45 | 226.45 |

| Ki (I₂ Receptor) | 9.8 nM | Not reported (inferred similar) |

| Metabolic Stability | Moderate | High (predicted) |

Comparison with 1H-Imidazole,2-[(2-Ethyl-3-Benzofuranyl)Methyl]-4,5-Dihydro-, Hydrochloride (CAS 37795-09-8)

Structural Differences :

- The CAS 37795-09-8 compound features a 2-ethyl-3-benzofuranyl group linked via a methylene bridge to the imidazole ring, unlike the direct benzofuran-imidazole linkage in the tetradeuterio compound.

Functional Implications :

- The methylene bridge and ethyl group may sterically hinder receptor binding, leading to lower I₂ affinity. No Ki data is available for CAS 37795-09-8, but structural modifications suggest divergent pharmacological profiles.

Table 2: Structural and Pharmacological Contrast

| Feature | Tetradeuterio Compound | CAS 37795-09-8 |

|---|---|---|

| Benzofuran Substitution | Direct linkage at C2 | 2-Ethyl-3-benzofuranyl methyl |

| Molecular Formula | C₁₁H₇D₄ClN₂O | C₁₄H₁₇ClN₂O |

| Molecular Weight (AMU) | 226.45 | 264.75 |

| Solubility | Moderate (HCl salt) | Lower (due to ethyl group) |

Comparison with Benzimidazole Derivatives (e.g., 8-[7-Nitro-5-Trifluoromethyl-1H-Benzo[d]Imidazol-2-yl]-1-Naphthoic Acid)

Structural Differences :

- Benzimidazole derivatives feature a fused benzene-imidazole ring system, contrasting with the non-fused imidazole in the tetradeuterio compound.

Functional Implications :

Table 3: Heterocycle-Based Comparison

Research Findings and Implications

- Deuterium Effects : While the tetradeuterio compound’s binding affinity is likely unchanged, its deuterium substitution may reduce first-pass metabolism, as seen in other deuterated drugs (e.g., Deutetrabenazine) .

- Synthetic Challenges: Deuterated analogs require specialized reagents (e.g., D₂O, deuterated solvents) or hydrogen-deuterium exchange protocols, increasing synthesis complexity compared to non-deuterated counterparts.

- Computational Insights : Density functional theory (DFT) methods, such as Becke’s hybrid functionals and Lee-Yang-Parr correlation , could model electronic perturbations caused by deuteration, aiding in rational drug design.

Biological Activity

The compound 2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride is a deuterated derivative of benzofuran imidazole that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11D4H6N2O·HCl

- Molecular Weight : 226.696 g/mol

- IUPAC Name : this compound

- Structure : The structure features a benzofuran moiety linked to a deuterated imidazole ring.

Biological Activity Overview

Research indicates that compounds related to benzofuran and imidazole exhibit various biological activities including:

- Antiproliferative Effects : Studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to the target compound have demonstrated significant antiproliferative activity against human cancer cell lines and have been evaluated for their ability to reverse multidrug resistance (MDR) in cancer treatment .

- Anti-inflammatory Properties : Benzofuran derivatives are often investigated for their anti-inflammatory effects. The imidazole ring can enhance the interaction with biological targets involved in inflammatory pathways.

The biological activity of 2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation.

- Reversal of Drug Resistance : The compound may interact with transport proteins that mediate drug efflux in cancer cells, thus enhancing the efficacy of chemotherapeutic agents .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.